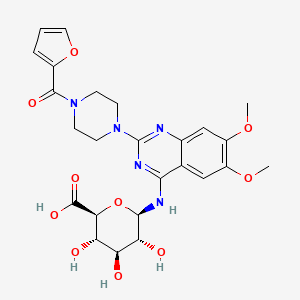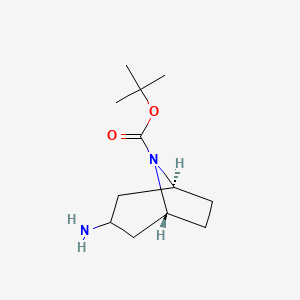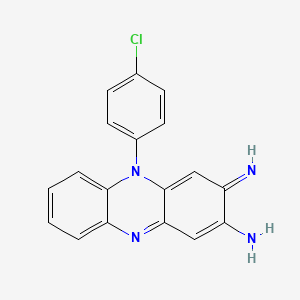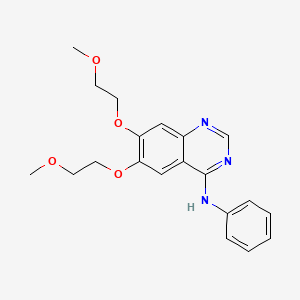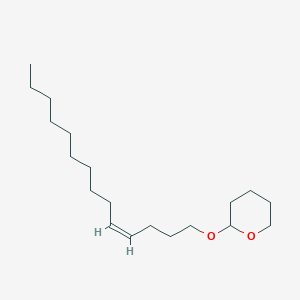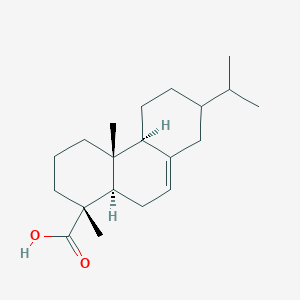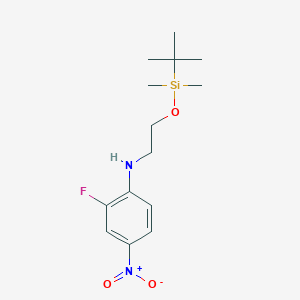
(2S)-Arimoclomol Maleic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maleic acid is an organic compound that is a dicarboxylic acid, a molecule with two carboxyl groups . Its chemical formula is HO2CCH=CHCO2H . Maleic acid is the cis-isomer of butenedioic acid, whereas fumaric acid is the trans-isomer .
Synthesis Analysis
Maleic acid can be produced by the vapor-phase oxidation of benzene or butene/butane using O2 as an oxidant . This reaction is very exothermic and CO and CO2 thus constitute the main by-products .Molecular Structure Analysis
Maleic acid has a planar structure as confirmed by X-ray crystallography . It contains two acid carbonyl groups and a double bond in the α, β position .Chemical Reactions Analysis
Maleic acid participates in various chemical reactions. For instance, it undergoes processes of gas-phase protonation, and acid–base equilibria in water–ethanol and water–dimethylsulfoxide solutions .Physical And Chemical Properties Analysis
Maleic acid has a heat of combustion of -1,355 kJ/mol . It is more soluble in water than fumaric acid . The melting point of maleic acid (135 °C) is also much lower than that of fumaric acid (287 °C) .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of (2S)-Arimoclomol Maleic Acid involves the conversion of (2S)-Arimoclomol to its maleic acid salt form.", "Starting Materials": [ "(2S)-Arimoclomol", "Maleic acid", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve (2S)-Arimoclomol in methanol.", "Step 2: Add hydrochloric acid to the solution to form the hydrochloride salt of (2S)-Arimoclomol.", "Step 3: Precipitate the hydrochloride salt by adding diethyl ether to the solution.", "Step 4: Collect the precipitate by filtration and wash it with diethyl ether.", "Step 5: Dissolve the hydrochloride salt in water.", "Step 6: Add sodium hydroxide to the solution to neutralize the acid and form (2S)-Arimoclomol.", "Step 7: Filter the solution to remove any insoluble impurities.", "Step 8: Dissolve maleic acid in water.", "Step 9: Add (2S)-Arimoclomol to the maleic acid solution and stir the mixture.", "Step 10: Heat the mixture to evaporate the water and form (2S)-Arimoclomol Maleic Acid.", "Step 11: Collect the solid product by filtration and wash it with water." ] } | |
Número CAS |
289893-28-3 |
Nombre del producto |
(2S)-Arimoclomol Maleic Acid |
Fórmula molecular |
C₁₈H₂₄ClN₃O₇ |
Peso molecular |
429.85 |
Sinónimos |
N-[(2S)-2-Hydroxy-3-(1-piperidinyl)propoxy]-3-Pyridinecarboximidoyl Chloride 1-Oxide (2Z)-2-Butenedioate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



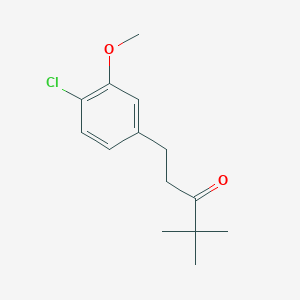
![6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid](/img/structure/B1144638.png)
